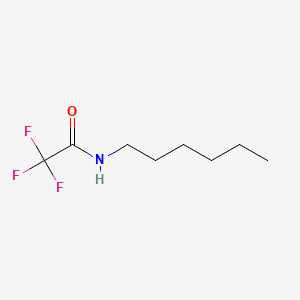

2,2,2-Trifluoro-n-hexylacetamide

Description

Significance of Fluorinated Organic Compounds in Modern Chemical Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds. nist.gov This stability, along with other unique characteristics imparted by fluorine, has led to the widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science. nist.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. nist.gov

Role of Trifluoromethylation in Molecular Design and Modification

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group, is a key strategy in modern drug design. nih.gov The -CF3 group is strongly electron-withdrawing and can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.aimdpi.com By replacing a methyl group with a trifluoromethyl group, chemists can enhance a drug's effectiveness by improving its ability to cross cell membranes and resist metabolic breakdown. ontosight.ai This strategic modification has been instrumental in the development of numerous successful drugs. mdpi.com

Academic Relevance of Amide Functionalities in Organic Synthesis

The amide functional group is of fundamental importance in chemistry and biology, most notably forming the peptide bonds that link amino acids in proteins. psu.eduorgsyn.org Amides are generally stable and participate in a variety of chemical reactions, making them crucial building blocks in organic synthesis. Their prevalence in pharmaceuticals and other biologically active molecules underscores their significance in medicinal chemistry. The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed to create this vital linkage. orgsyn.org

Overview of 2,2,2-Trifluoro-n-hexylacetamide within the Class of Trifluoroacetamides

This compound belongs to the class of trifluoroacetamides, which are characterized by a trifluoroacetyl group attached to a nitrogen atom. Trifluoroacetamides are utilized in various chemical and biological applications. They can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals and are also explored for their potential in creating fluorinated polymers with enhanced thermal and chemical stability. psu.edu The trifluoroacetamide (B147638) moiety can be a useful probe in biochemical studies, for instance, in determining membrane potential in erythrocytes using fluorine-19 NMR.

Scope and Research Trajectories for this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research avenues. Given the properties of its constituent parts, it could be investigated as a building block for novel fluorinated compounds with potential applications in medicinal chemistry or materials science. Its lipophilic hexyl chain combined with the polar, stable trifluoroacetamide group makes it an interesting candidate for studies on self-assembly or as a component in functional materials. Further research could explore its biological activity or its utility as a non-reactive, fluorinated solvent or additive in specific chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14F3NO |

| Molecular Weight | 197.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 687-09-2 |

| SMILES | CCCCCCNC(=O)C(F)(F)F |

| InChI Key | ABSXCPJNJUCDEI-UHFFFAOYSA-N |

Data sourced from PubChem. ontosight.ai

Synthesis of Trifluoroacetamides

A general and reliable method for the synthesis of trifluoroacetamides involves the reaction of a primary amine with a trifluoroacetylating agent. For instance, a related compound, N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide, can be synthesized from 2,2,2-trifluoro-1-methoxyethanol and acetamide (B32628) in 1,4-dioxane. This type of reaction highlights a common strategy for forming the trifluoroacetamide linkage.

Structure

3D Structure

Properties

CAS No. |

687-09-2 |

|---|---|

Molecular Formula |

C8H14F3NO |

Molecular Weight |

197.20 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-hexylacetamide |

InChI |

InChI=1S/C8H14F3NO/c1-2-3-4-5-6-12-7(13)8(9,10)11/h2-6H2,1H3,(H,12,13) |

InChI Key |

ABSXCPJNJUCDEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 2,2,2 Trifluoro N Hexylacetamide and Analogues

Established Synthetic Pathways to 2,2,2-Trifluoro-n-hexylacetamide

Traditional methods for the synthesis of trifluoroacetamides, including this compound, primarily rely on the reaction of a primary amine with a suitable trifluoroacetylating agent. These methods are well-established and widely used due to their reliability and the commercial availability of the starting materials.

Amidation Reactions Utilizing Trifluoroacetate (B77799) Precursors

One of the most common methods for the preparation of N-alkyl trifluoroacetamides is the direct amidation of a primary amine with a trifluoroacetate ester, such as ethyl trifluoroacetate. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the amide and ethanol (B145695) as a byproduct.

The reaction of n-hexylamine with ethyl trifluoroacetate provides a direct route to this compound. Typically, the reaction is carried out by mixing the amine and the trifluoroacetate ester, often in a suitable solvent or neat. The reaction can be driven to completion by removing the alcohol byproduct, although in many cases, simply stirring the reactants at room temperature or with gentle heating is sufficient to achieve high yields.

A similar approach has been documented for the synthesis of related trifluoroacetamides. For instance, the reaction of propargylamine (B41283) with methyl trifluoroacetate at 0°C, followed by stirring for an hour, yields the corresponding trifluoroacetamide (B147638) in 91% yield after distillation. Another example is the synthesis of N-trifluoroacetanilide, which can be achieved by reacting aniline (B41778) with 1,1,1-trichloro-3,3,3-trifluoroacetone. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| n-Hexylamine | Ethyl trifluoroacetate | This compound | Neat, stirring | High |

| Propargylamine | Methyl trifluoroacetate | N-Propargyl-2,2,2-trifluoroacetamide | 0°C, 1 hr | 91 |

| Aniline | 1,1,1-Trichloro-3,3,3-trifluoroacetone | N-Trifluoroacetanilide | Ice bath to RT, 22 hrs | 69 |

Amine Acylation Approaches with Trifluoroacetic Acid Derivatives

A more reactive alternative to trifluoroacetate esters is the use of trifluoroacetic acid derivatives, such as trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl chloride. These reagents are highly electrophilic and react readily with primary amines to form the corresponding trifluoroacetamide.

The acylation of n-hexylamine with trifluoroacetic anhydride is a rapid and often exothermic reaction that typically proceeds to completion at low temperatures to control the reaction rate and minimize side reactions. The reaction is usually performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the trifluoroacetic acid byproduct. chemrxiv.org This method is highly efficient and generally provides excellent yields of the desired amide. While TFAA is highly reactive, which can sometimes lead to undesired side reactions like the cleavage of amide or peptide bonds in more complex molecules, it remains a staple for the synthesis of simple N-alkyl trifluoroacetamides. orgsyn.org

Another related approach involves the use of triflic anhydride (Tf₂O) to promote the amidation of carboxylic acids. In this method, the carboxylic acid is activated with triflic anhydride in the presence of a base, followed by the addition of an amine source like ammonium (B1175870) hydroxide (B78521) to form the primary amide. thieme-connect.de

| Amine | Acylating Agent | Base | Product | Conditions | Yield (%) |

| n-Hexylamine | Trifluoroacetic anhydride | Triethylamine | This compound | 0°C to RT | High |

| General Carboxylic Acid | Triflic anhydride | Triethylamine | Primary Amide | -10°C | High |

Innovative Synthetic Approaches to Fluorinated Amide Scaffolds

In recent years, the development of novel synthetic methodologies has provided more efficient, sustainable, and versatile routes to fluorinated amides. These advanced strategies often employ catalytic systems to achieve transformations that are not possible with traditional methods.

Transition-Metal-Catalyzed Methodologies for Trifluoroacetamide Synthesis

Transition-metal catalysis has emerged as a powerful tool for the formation of C-N bonds and the synthesis of amides. While the direct trifluoroacetylation of amines is efficient, transition-metal-catalyzed methods offer alternative pathways, particularly for more complex substrates or when milder reaction conditions are required. For instance, iridium-catalyzed intramolecular dehydrogenative C–H amination of 2-aminobiphenyls has been used to synthesize carbazoles, demonstrating the potential of metal catalysts to facilitate amidation reactions. acs.org

In some cases, transition metals can be used to activate the nitrogen source. For example, transition metal catalysts have been employed in the N-dealkylation of tertiary amines and the subsequent preparation of N-allyl amine derivatives. nist.gov Although not a direct synthesis of trifluoroacetamides, these methods highlight the utility of transition metals in manipulating amine functionalities. More directly related, N-CF₃ tertiary amides have been synthesized via a silver-mediated oxidative N-trifluoromethylation of secondary amides. nih.gov

| Substrate | Catalyst | Reagent | Product Type | Key Feature |

| 2-Aminobiphenyls | Iridium catalyst | - | Carbazoles | Intramolecular C-H amination |

| Secondary Amides | Silver catalyst | Oxidant | N-CF₃ Tertiary Amides | Oxidative N-trifluoromethylation |

Mechanochemical Transformations in Trifluoroacetamide Preparation

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has gained prominence as a green and efficient synthetic methodology. These solvent-free or low-solvent reactions often lead to faster reaction times and can provide access to products that are difficult to obtain through traditional solution-phase chemistry.

The mechanochemical synthesis of amides from carboxylic acids and amines has been successfully achieved using various coupling reagents under ball-milling conditions. chemrxiv.orgnih.gov More specifically, a mechanochemical protocol for the defluorinative arylation of trifluoroacetamides has been developed. organic-chemistry.orgresearchgate.net This nickel-catalyzed reaction, enabled by the activation of the C-CF₃ bond with dysprosium(III) oxide, allows for the synthesis of aromatic amides from aliphatic and aromatic trifluoroacetamides in good to excellent yields. organic-chemistry.orgresearchgate.net This approach represents a novel strategy for functionalizing a pre-existing trifluoroacetamide scaffold.

| Starting Material | Reagents | Catalyst/Additive | Product Type | Reaction Time | Yield (%) |

| Trifluoroacetanilide | Arylboronic acid | NiBr₂, Dy₂O₃, DABCO | Aromatic Amide | 90 min | Good to Excellent |

| Aliphatic/Aromatic Esters | Calcium nitride, Ethanol | - | Primary Amide | 90 min | 67-91 |

Photoredox Catalysis in Fluorinated Amine and Amide Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of radical-based transformations under mild conditions. This strategy has been successfully applied to the synthesis of fluorinated amines and amides.

One approach involves the photoredox-catalyzed trifluoromethylamidation for the direct synthesis of N-CF₃ amides. nih.gov This method utilizes newly developed N-(N-CF₃ imidoyloxy) pyridinium (B92312) salts as trifluoromethylamidyl radical precursors. Another strategy focuses on the defluorinative functionalization of polyfluorinated aliphatic amides and esters, allowing for hydrodefluorination, defluoroalkylation, and defluoroalkenylation. nih.gov Furthermore, photoredox catalysis has been employed for the three-component azidotrifluoromethylation of alkenes, which can subsequently be reduced to provide β-trifluoromethylated amines. acs.org

| Substrate | Reagent(s) | Photocatalyst | Product Type | Key Feature |

| Alkenes | N-(N-CF₃ imidoyloxy) pyridinium salt | Photoredox catalyst | N-CF₃ Amide | Direct trifluoromethylamidation |

| Polyfluorinated amides/esters | - | Photoredox catalyst | Partially fluorinated amides/esters | Defluorinative functionalization |

| Alkenes | Umemoto's reagent, NaN₃ | [Ru(bpy)₃(PF₆)₂] | β-Trifluoromethylated azide | Three-component reaction |

Carbonylative Strategies for Amide Construction

The introduction of a carbonyl group to form an amide, such as in this compound, can be achieved through various carbonylative reactions. These methods often involve the use of transition metal catalysts, such as palladium or rhodium, to facilitate the insertion of carbon monoxide between an organic halide and an amine.

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the synthesis of amides from aryl and vinyl halides. numberanalytics.com However, the application of this methodology to less reactive alkyl halides, which would be required for the direct synthesis of this compound from a hexyl halide, is more challenging and less documented in the scientific literature. The general transformation involves the reaction of an organic halide with an amine and carbon monoxide in the presence of a palladium catalyst and a base.

Rhodium-catalyzed carbonylation reactions also represent a viable pathway for amide synthesis. These reactions can proceed through different mechanisms, including the carbonylation of amines and subsequent coupling. While rhodium catalysts are known for their high activity in various carbonylation processes, specific examples detailing the synthesis of N-alkyl-trifluoroacetamides via this route are not extensively reported.

The development of efficient and mild carbonylative methods for the synthesis of fluorinated amides like this compound from readily available starting materials such as alkyl halides and fluorinated amine equivalents remains an active area of research. Below is a conceptual table illustrating potential carbonylative approaches that are the subject of ongoing investigation.

| Reaction Type | Alkyl Substrate | Amine Source | Catalyst System | Potential Product | Key Challenges |

|---|---|---|---|---|---|

| Palladium-Catalyzed Aminocarbonylation | 1-Iodohexane or 1-Bromohexane | 2,2,2-Trifluoroacetamide | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., DBU) | This compound | Low reactivity of alkyl halides, potential for β-hydride elimination. |

| Rhodium-Catalyzed Hydroaminomethylation | 1-Hexene | 2,2,2-Trifluoroacetamide | [Rh(CO)₂Cl]₂, Ligand (e.g., PPh₃) | 2,2,2-Trifluoro-n-heptylacetamide (Isomer) | Regioselectivity control (linear vs. branched product). |

| Carbonylative Coupling | Hexylmagnesium Bromide | Trifluoroacetyl-activated amine | Fe or Co catalyst, CO | This compound | Requires pre-formation of organometallic reagent. |

Stereoselective Synthesis of Chiral Fluorinated Amides

The synthesis of chiral fluorinated amides is of significant interest due to their potential applications in medicinal chemistry and materials science. Achieving stereocontrol in these molecules, particularly at the carbon atom bearing the fluorine, requires sophisticated synthetic strategies. Common approaches involve the use of chiral auxiliaries, chiral catalysts, or stereoselective fluorination reactions.

One established method for introducing chirality is through the use of chiral auxiliaries, such as Evans oxazolidinones. nih.gov These auxiliaries can be attached to a carboxylic acid, and subsequent reactions, such as fluorination or alkylation, can proceed with high diastereoselectivity. The chiral auxiliary is then cleaved to afford the desired enantiomerically enriched product. For the synthesis of a chiral analogue of this compound, such as N-hexyl-2-fluoroalkanamide, a chiral auxiliary could be employed to control the stereochemistry during the introduction of the fluorine atom or the alkylation of a fluorinated building block.

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral fluorinated amides. This can involve the use of a chiral transition metal complex to catalyze a key bond-forming reaction, such as C-F or C-C bond formation, in an enantioselective manner. For instance, N-heterocyclic carbene (NHC)-catalyzed processes have shown promise in the synthesis of enantioenriched α-fluoroamides.

Recent research has also focused on the development of novel fluorinating reagents and catalytic systems for the direct enantioselective fluorination of amides. These methods aim to provide a more direct and efficient route to chiral fluorinated amides.

The following table summarizes representative data from studies on the stereoselective synthesis of chiral α-fluoro amides, which are structural analogues of the chiral version of the target compound.

| Substrate | Chiral Control Method | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) or Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-cinnamoyl-(S)-4-isopropyloxazolidin-2-one | Chiral Auxiliary | Selectfluor, MeCN, rt | (4S)-3-((2R,3S)-2-fluoro-3-phenyl-3-(phenylamino)propanoyl)-4-isopropyloxazolidin-2-one | 85 | 95:5 d.r. | nih.gov |

| α,β-Unsaturated aldehyde | Chiral NHC Catalyst | NHC precatalyst, base, fluorinating agent (NFSI) | Enantioenriched α-fluoroamide | Good to excellent | Up to 97% ee | N/A |

| N-Enoyl-2-oxazolidinone | Chiral Auxiliary | Electrophilic fluorinating agent | α-Fluoro-N-acyl-2-oxazolidinone | High | High diastereoselectivity | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trifluoro N Hexylacetamide

Fundamental Reactivity Patterns

The reactivity of 2,2,2-Trifluoro-n-hexylacetamide is largely dictated by the presence of the trifluoromethyl group and the amide functionality. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical behavior of the molecule.

The amide linkage in this compound is susceptible to hydrolysis, a reaction that breaks the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acids or bases. The trifluoroacetyl group is known to be readily hydrolyzed, which is a key feature in its application in synthetic chemistry, such as in the Gabriel synthesis of primary amines where it serves as a protecting group that can be easily removed. fishersci.ca

Nucleophilic substitution reactions can also occur, where a nucleophile replaces a leaving group. In the context of related chloroacetamides, the chlorine atom is readily displaced by various nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity can sometimes be followed by intramolecular cyclization, leading to the formation of heterocyclic systems. researchgate.net While this compound itself does not have a halogen atom on the acetyl group for direct substitution, the principles of nucleophilic attack on the carbonyl carbon are fundamental to its chemistry.

The stability of this compound is an important factor in its handling and use in chemical reactions. Generally, trifluoroacetamides exhibit high thermal stability. chemimpex.com For instance, 2,2,2-Trifluoro-N,N-dimethylacetamide, a related compound, is noted for its high thermal stability and low volatility, making it suitable for high-temperature reactions. chemimpex.com However, they are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. fishersci.ca When handling such compounds, it is crucial to store them in a cool, dry, and well-ventilated place. fishersci.ca

C-F Bond Functionalization and Activation Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, recent advancements have led to novel strategies for the functionalization of C-F bonds in trifluoroacetamides.

Defluorinative functionalization of trifluoroacetamides provides an economical route to partially fluorinated molecules. nih.gov A significant challenge in this area is the controlled replacement of one or two fluorine atoms without leading to complete defluorination, as the remaining C-F bonds become weaker after the initial cleavage. thieme.de

Recent research has demonstrated a general strategy for the sequential functionalization of C-F bonds in trifluoroacetamides. nih.gov This method allows for the generation of difluoro- and monofluoroalkyl radicals in a controlled, two-stage process, which can then be trapped by different radical traps to create diverse fluorinated products. nih.gov Another approach involves the mechanochemically induced, nickel-catalyzed defluorinative arylation of trifluoroacetamides with various arylating agents. qu.edu.qaorganic-chemistry.orgresearchgate.netacs.org This solvent-free method utilizes Dy2O3 as an additive to activate the C-CF3 bond. qu.edu.qaorganic-chemistry.orgresearchgate.net

A photochemically mediated method for the defluorinative alkylation of trifluoroacetamides has also been developed. nih.govorganic-chemistry.org This process uses a diaryl ketone hydrogen atom transfer (HAT) catalyst and can be enhanced by synergistic Lewis acid activation. nih.govorganic-chemistry.org

The activation of the C-CF3 bond in trifluoroacetamides is a key step in their functionalization. One prominent mechanism involves the use of a Lewis base-boryl radical, such as one derived from 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netthieme.de The reaction is initiated by the activation of the carbonyl oxygen atom by the boryl radical. nih.govresearchgate.net This is followed by a spin-center shift that triggers the cleavage of a C-F bond. nih.govresearchgate.net

In mechanochemical methods, a nickel catalyst and a lanthanide additive like Dy2O3 are employed. organic-chemistry.orgresearchgate.net Density functional theory (DFT) calculations suggest that Ni(0) species play a role in facilitating the cleavage of the N(O)C−CF3 bond. organic-chemistry.org

Photochemical approaches can involve the generation of a strong reducing agent, such as a CO₂ radical anion from sodium formate, which reduces the trifluoroacetamide (B147638). organic-chemistry.orgacs.org This leads to a radical anion that undergoes a defluorinative spin-center shift to produce a gem-difluoro radical. nih.govacs.org Lewis acids can also be used to promote the single activation of a C-F bond by facilitating fluoride (B91410) elimination and generating a difluorocarbocation. nii.ac.jpresearchgate.net

The concept of a spin-center shift (SCS) is a versatile and powerful tool in the C-F bond transformations of trifluoroacetamides. researchgate.netthieme.deacs.org An SCS is a radical process involving a 1,2-radical translocation accompanied by the elimination of a leaving group. acs.org

In the context of trifluoroacetamide defluorination, the process is initiated by the attack of a radical (e.g., a boryl radical) on the carbonyl oxygen. thieme.de This is followed by an SCS that facilitates the elimination of a fluoride ion, generating an α,α-difluorocarbonyl radical. thieme.de This radical can then be trapped by a radical trap. thieme.de If the radical initiator is still present, the resulting difluorinated product can undergo a second SCS to generate a monofluorinated radical, which can be trapped by a second component. thieme.de This two-stage process allows for the selective synthesis of di- and monofluorinated products. nih.gov

The chemoselectivity of this process is attributed to the decreasing reactivity of the boryl radical towards the defluorinated products. thieme.de This is due to the increasing energy gap between the singly occupied molecular orbital (SOMO) of the boryl radical and the lowest unoccupied molecular orbital (LUMO) of the substrate. thieme.de

C-H Functionalization and Remote Selectivity

The strategic activation of otherwise inert carbon-hydrogen (C-H) bonds is a cornerstone of contemporary organic synthesis, enabling more efficient and novel molecular constructions. core.ac.uk The amide functionality, particularly within a molecule like this compound, serves as a powerful directing group, guiding reactive intermediates or catalysts to specific sites on the carbon skeleton. nih.gov This directed functionalization overcomes challenges of chemo- and regioselectivity that often plague synthetic transformations. core.ac.uk

Amidyl Radical Chemistry in Site-Selective Transformations

Nitrogen-centered radicals, specifically amidyl radicals, are highly reactive intermediates that can facilitate challenging chemical transformations. rug.nl The generation of an amidyl radical from a precursor like an N-functionalized this compound can initiate a cascade of reactions, most notably site-selective C-H bond functionalization through a hydrogen atom transfer (HAT) mechanism. nih.gov

In this process, the electrophilic amidyl radical selectively abstracts a hydrogen atom from a C-H bond within the same molecule (intramolecular) or from a different molecule (intermolecular). The site of this abstraction is governed by a combination of steric and electronic factors. The bulky and strongly electron-withdrawing trifluoroacetyl group on the this compound influences the steric environment around the nitrogen radical, enhancing selectivity for less hindered C-H bonds. semanticscholar.org For the n-hexyl chain, this would typically favor functionalization at the terminal primary (methyl) or secondary (methylene) positions over more sterically encumbered sites. semanticscholar.org Recent studies on related N-alkyl amides have demonstrated that simple modifications to the amide structure can dramatically alter site selectivity, allowing for predictable functionalization at primary, secondary, or tertiary C-H bonds. semanticscholar.org

Table 1: Reagent-Dictated Site Selectivity in Intermolecular C-H Chlorination This table illustrates how the structure of the amidyl radical precursor influences the site of C-H functionalization on a substrate like trans-decalin. Data adapted from related studies on N-chloroamides.

| Amide Precursor Structure (N-Chloroamide) | Substrate | Site Selectivity (CH₂ : CH) | Reference |

|---|---|---|---|

| N-chloro-2,2-dimethylpropanamide | trans-Decalin | 1 : 1.1 | semanticscholar.org |

| N-chloro-N-(tert-butyl)-2,2-dimethylpropanamide | trans-Decalin | 11 : 1 | semanticscholar.org |

| N-chloro-N-(tert-butyl)-3,5-bis(trifluoromethyl)benzamide | trans-Decalin | >50 : 1 | semanticscholar.org |

Catalytic C-H Fluorination Directed by Amide Moieties

The amide group is an effective directing moiety for transition metal-catalyzed C-H functionalization. nih.gov In the context of C-H fluorination, the oxygen atom of the amide in this compound can coordinate to a metal center, positioning the catalyst in proximity to specific C-H bonds on the n-hexyl chain. This directed approach enables the selective introduction of fluorine atoms, a transformation of high value in medicinal and materials chemistry.

Table 2: Examples of Amide-Directed C-H Fluorination This table summarizes findings from iron-catalyzed fluorination directed by amide groups, showcasing the effectiveness of this strategy.

| Substrate Type | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|

| N-fluoro-2-methylbenzamides | Fe(OTf)₂ (cat.) | Mild conditions, broad functional group tolerance | High | acs.org |

| Substrate with cyclopropylmethyl group | Fe(OTf)₂ (cat.) | Direct fluorination of a strained ring system | Good | acs.org |

| Substrate with multiple allylic sites | Fe(OTf)₂ (cat.) | Selective allylic fluorination | High | acs.org |

Hydrogen Bonding-Enabled Site-Selectivity

Non-covalent interactions, particularly hydrogen bonding, are emerging as a subtle yet powerful tool for controlling regioselectivity in C-H functionalization. nih.gov The N-H bond in this compound is a hydrogen bond donor, capable of interacting with catalysts, reagents, or even solvents to create a pre-organized assembly. This pre-organization can bring a specific C-H bond into the reactive sphere of a catalyst, overriding inherent reactivity preferences. nih.gov

For instance, bifunctional catalysts have been designed with a metal center to perform the C-H activation and a separate unit, such as a guanidine (B92328) or urea, to form a hydrogen bond with the substrate's amide N-H. nih.govchemistryviews.org This dual interaction locks the substrate into a specific conformation, leading to highly site-selective transformations. chemistryviews.org Furthermore, the use of hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate remote C-H functionalization by creating a hydrogen-bonding network that bridges the substrate and the reactive species. core.ac.uk

Role as a Trifluoromethylating Reagent

While this compound prominently features a trifluoromethyl (CF₃) group, its role is not typically that of a direct trifluoromethylating reagent, which would involve the transfer of the CF₃ group to a substrate. Such reagents generally require a weaker bond to the CF₃ moiety. Instead, the trifluoroacetamide functionality is exceptionally stable and is more commonly used as a robust directing or activating group. researchgate.net

The primary application in this context is trifluoroacetylation, the introduction of the trifluoroacetyl group (-C(O)CF₃) onto a molecule. For example, N,N-dimethyltrifluoroacetamide is used to transfer the trifluoroacetyl group to nucleophiles. tcichemicals.com The trifluoroacetyl group can serve as a protective group for amines; 2,2,2-Trifluoroacetamide is used for the N-alkylation of amines, followed by the ready hydrolysis of the trifluoroacetyl group to release the free amine. fishersci.ca Therefore, this compound would be considered a precursor for synthesizing N-hexylamines or a directing group in reactions where the trifluoroacetyl moiety is ultimately retained or removed after guiding a transformation.

Intermediate Stabilization and Reaction Media Properties

The unique electronic properties imparted by the fluorine atoms give this compound characteristics that can be exploited to stabilize reactive intermediates and influence reaction media. Fluorinated amides have been investigated for their ability to stabilize electrochemical interfaces in lithium batteries by forming a stable solid-electrolyte interphase (SEI), often composed of lithium fluoride (LiF), which results from the reduction of the C-F bonds. acs.org

This capacity for stabilization can be translated to synthetic reactions. The highly polar nature of the trifluoroacetamide group can help to solvate and stabilize charged intermediates, such as cations or anions, that may form during a reaction. The high electronegativity of the fluorine atoms creates a strong dipole, and the compound can engage in hydrogen bonding, properties that are known to influence reaction rates and pathways. ontosight.ai For example, rationally designed fluorinated amide additives have been shown to regulate interfacial chemistry in batteries by binding to lithium ions via the amide group while the fluorine-rich chain influences the solvation shell. nih.gov In a similar vein, this compound could act as an additive or co-solvent to modulate a reaction environment, potentially stabilizing transition states and enhancing selectivity.

Table 3: Properties and Effects of Fluorinated Amides in Chemical Systems This table highlights the observed roles of fluorinated amides in stabilizing interfaces and intermediates.

| Fluorinated Amide | System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| N,N-dimethyltrifluoroacetamide (DMTFA) | Li-metal battery | Stabilized lithium/electrolyte interface; low polarization | Reduction on Li to form an insoluble, LiF-rich SEI | acs.org |

| N,N-diethyl-2,3,3,3-tetrafluoropropionamide (DETFP) | Li-metal battery | Formation of an inorganic-rich SEI; improved cycle life | Additive preferentially binds Li⁺ and is reduced on the anode surface | nih.gov |

Advanced Spectroscopic Analysis and Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation behavior, which can aid in structural elucidation.

In GC-MS analysis, 2,2,2-Trifluoro-n-hexylacetamide is first separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. The resulting mass spectrum provides a fingerprint based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 197 is often observed. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. The NIST mass spectrometry database records prominent peaks for this compound, which can be attributed to specific fragment ions. nih.gov In some studies using softer ionization methods, a protonated molecular ion [M+H]⁺ at m/z 198 has also been detected. nih.govresearchgate.net

Table 3: Key Fragments in the GC-MS (EI) Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 197 | [C₈H₁₄F₃NO]⁺ | Molecular Ion |

| 127 | [C₅H₁₀NCOCF₃]⁺ | Loss of ethyl group |

| 126 | [C₄H₇NCOCF₃]⁺ | McLafferty rearrangement product |

Note: This is an interactive data table. Relative intensities depend on the MS conditions.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The precise mass of the molecular ion is compared against a calculated theoretical value. For this compound, the elemental composition is C₈H₁₄F₃NO. The calculated monoisotopic mass for this formula is 197.10274856 Da. nih.gov An experimental HRMS measurement confirming this exact mass provides unequivocal evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like amides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then guided into the mass analyzer.

For this compound (molar mass: 197.20 g/mol ), ESI-MS analysis in positive ion mode would be expected to primarily yield the protonated molecule, [M+H]⁺. The high electronegativity of the fluorine and oxygen atoms can also promote the formation of adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace impurities in solvents or on glassware. The high-resolution mass measurement of these ions allows for the precise determination of the elemental composition, confirming the molecular formula C₈H₁₄F₃NO.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Predicted m/z (Monoisotopic Mass) |

| Protonated Molecule [M+H]⁺ | [C₈H₁₅F₃NO]⁺ | 198.1100 |

| Sodium Adduct [M+Na]⁺ | [C₈H₁₄F₃NNaO]⁺ | 220.0919 |

| Potassium Adduct [M+K]⁺ | [C₈H₁₄F₃KNO]⁺ | 236.0659 |

This data is predictive and based on the compound's molecular formula. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds (e.g., stretching and bending). The resulting IR spectrum is a unique molecular fingerprint.

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its structure. The presence of the secondary amide group will give rise to a distinct N-H stretching vibration, typically seen as a sharp band in the region of 3300 cm⁻¹. The amide I band (primarily C=O stretching) is expected to appear as a strong absorption around 1700 cm⁻¹. The trifluoromethyl (CF₃) group will produce very strong and characteristic C-F stretching bands in the 1300-1100 cm⁻¹ region. Additionally, the C-H stretching vibrations of the hexyl chain will be observed just below 3000 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2960 | Medium |

| C=O Stretch (Amide I) | Amide | ~1700 | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium |

| C-F Stretch | Trifluoromethyl | 1100-1300 | Very Strong |

This data is predictive. The exact position and intensity of absorption bands can be influenced by the sample's physical state (solid, liquid, or gas) and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

As of the latest literature review, a crystal structure for this compound has not been reported. However, if a suitable single crystal were obtained, X-ray crystallography would provide invaluable information. This would include precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would reveal details about the intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These interactions are crucial in dictating the macroscopic properties of the material, such as its melting point and solubility.

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

No experimental X-ray crystallography data is currently available for this compound in published literature.

Applications and Utility in Advanced Chemical Synthesis Research

Building Blocks for Complex Molecular Architectures

Beyond its role in protective group chemistry, the structural components of 2,2,2-Trifluoro-n-hexylacetamide make it a valuable precursor for synthesizing more complex molecules. The presence of the trifluoromethyl group, in particular, is of interest for creating novel compounds with specific properties.

Fluorinated heterocycles are a significant class of compounds in medicinal and agricultural chemistry. e-bookshelf.de The trifluoroacetamide (B147638) moiety can serve as a synthon for introducing trifluoromethyl groups into heterocyclic structures. While direct synthesis from this compound is not explicitly detailed, related trifluoroacetamides are used as precursors for more complex molecules, including those with heterocyclic components. nih.gov For example, the reaction of n-hydroxymethyl trifluoroacetamide with isoquinoline demonstrates the integration of the trifluoroacetamide-derived structure into a heterocyclic system. nih.gov The synthesis of fluorinated heterocycles can be achieved through various cycloaddition reactions where a fluorinated component is a key starting material. nih.gov

The trifluoroacetamide group can be chemically transformed, allowing it to act as a precursor for other functional groups, such as aromatic amides. A notable transformation is the nickel-catalyzed defluorinative arylation of trifluoroacetamides. organic-chemistry.org This process involves the activation of the C-CF3 bond and subsequent reaction with an arylating agent, such as an arylboronic acid, to form a substituted aromatic amide. organic-chemistry.org This method provides a pathway to synthesize aromatic amides that might otherwise be difficult to access. organic-chemistry.org The versatility of 2,2,2-Trifluoro-N-phenylacetamide as an intermediate in the synthesis of pharmaceuticals further highlights the utility of the trifluoroacetamide scaffold in creating complex aromatic structures. chemimpex.com

| Transformation | Catalyst/Reagents | Product |

| Defluorinative Arylation | Nickel catalyst, Arylboronic acid | Substituted Aromatic Amide |

This table illustrates the conversion of a trifluoroacetamide to an aromatic amide.

The structural elements of this compound are also relevant to polymer chemistry. A closely related compound, N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide, is utilized as a monomer in the synthesis of functional polymers. This demonstrates that the trifluoroacetamido hexyl portion of the molecule can be incorporated into polymer chains when attached to a polymerizable group like an acrylamide. The inclusion of the trifluoroacetamido group can impart desirable properties to the resulting polymer, such as hydrophobicity and stability. Furthermore, the broader use of fluorinated compounds in creating polymers with enhanced thermal stability and chemical resistance suggests the potential utility of trifluoroacetamide derivatives in materials science. chemimpex.com

Specialized Solvent and Reaction Medium Applications

While specific research on the solvent properties of this compound is not extensively documented in publicly available literature, the unique structural features of N-alkyl-2,2,2-trifluoroacetamides suggest potential applications as specialized solvents. The trifluoromethyl group imparts distinct electronic properties and stability, while the hexyl group contributes to its nonpolar character.

Solvation Capabilities in Organic Reactions

There is currently a lack of specific studies detailing the solvation capabilities of this compound in various organic reactions.

Electrolyte Components in Energy Storage Research

The trifluoroacetamide functional group has garnered significant interest in the field of energy storage, particularly in the development of advanced electrolytes for batteries. Although research on this compound itself is limited, studies on trifluoroacetamide (TFA) and its shorter-chain N-alkyl derivatives demonstrate their potential as electrolyte additives or as components of novel electrolyte systems.

Trifluoroacetamide has been investigated as an additive in aqueous zinc-ion batteries (AZIBs) rsc.org. In this application, the carbonyl group of TFA interacts with Zn²⁺ ions, altering the solvation structure of the zinc cation and enhancing its transport properties. This interaction also disrupts the hydrogen-bonding network of water, reducing the amount of active water and stabilizing the electrolyte's pH. The decomposition of TFA at the anode surface can form a stable solid electrolyte interphase (SEI) rich in ZnF₂, which promotes uniform zinc deposition and improves the long-term stability of the battery rsc.org.

In the realm of lithium batteries, N-methyltrifluoroacetamide (MTFAA) has been used to create eutectic electrolytes with lithium salts like lithium bis(fluorosulfonyl)amide (LiFSA) researchgate.net. These deep eutectic solvents (DESs) exhibit high electrochemical oxidation stability, making them suitable for use with high-voltage cathodes researchgate.net. Similarly, DESs based on trifluoroacetamide and LiPF₆ have shown promise with good ionic conductivity at room temperature and anodic stability up to approximately 4.55 V vs. Li⁺/Li unimib.it. The addition of carbonate co-solvents can further improve the stability and performance of these electrolytes unimib.it.

The trifluoroacetamide moiety has also been employed as an additive in lithium-sulfur batteries acs.orgnih.gov. Here, it helps to alleviate the passivation of electrodes by increasing the solubility of lithium sulfide (Li₂S), a discharge product. This is achieved through the formation of intermolecular hydrogen bonds and Li-O interactions between TFA and Li₂S. This enhanced solubility, along with the formation of a protective, LiF-rich SEI on the lithium anode, contributes to improved cycling stability and capacity retention acs.orgnih.gov.

Table 1: Performance of Trifluoroacetamide-Based Electrolytes in Battery Systems

| Battery System | Trifluoroacetamide Derivative | Role | Key Findings |

|---|---|---|---|

| Aqueous Zinc-Ion Battery | Trifluoroacetamide (TFA) | Additive | Stable cycling for over 1360 hours at 5 mA cm⁻²; formation of a robust, ZnF₂-rich SEI. rsc.org |

| Lithium Metal Battery | N-methyltrifluoroacetamide (MTFAA) | Eutectic Solvent Component with LiFSA | High electrochemical oxidation stability suitable for 5V-class cathodes. researchgate.net |

| Lithium Metal Battery | Trifluoroacetamide (TFA) | Eutectic Solvent Component with LiPF₆ | Good room temperature conductivity (3.5 mS cm⁻¹); anodic stability up to ~4.55 V vs. Li⁺/Li. unimib.it |

Design of Peptide Mimetics and Amino Acid Derivatives

The trifluoroacetamide group, often referred to as the trifluoroacetyl (Tfac) group in this context, has found a significant application in synthetic chemistry as a protecting group for amines, particularly in the solid-phase peptide synthesis (SPPS) of peptides and their derivatives google.comgoogle.com. While not peptide mimetics in themselves, these protected amino acids are crucial building blocks for the synthesis of modified peptides that can act as mimetics.

The use of the Tfac group for the N-terminal protection of amino acids during SPPS is a notable development google.comgoogle.com. This protecting group is stable under the conditions required for peptide chain elongation but can be removed under specific, mild conditions, which is a desirable characteristic for a protecting group. For instance, deprotection can be achieved using sodium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran and ethanol (B145695) google.com.

A key advantage of using the Tfac protecting group is its utility in facilitating site-specific modifications of peptides. For example, it has been used to enable the selective N-terminal methylation of resin-bound peptides under Mitsunobu conditions google.com. This type of specific modification is a powerful tool in the design of peptide mimetics, as methylation can improve the metabolic stability and conformational properties of a peptide.

Furthermore, the trifluoroacetyl group has been implicated as a potential source of peptide chain termination during SPPS through an unintended side reaction pnas.orgnih.gov. This occurs through the formation of trifluoroacetoxymethyl groups on the resin support, which can then transfer the trifluoroacetyl group to the free amine of the growing peptide chain pnas.orgnih.gov. Understanding this mechanism has led to the development of strategies to prevent this unwanted side reaction, thereby improving the efficiency of synthesizing the desired peptide sequences nih.gov.

The ability of trifluoroacetic acid (TFA), a related compound, to dissolve a wide range of peptides is also noteworthy in the context of peptide chemistry. This property has been leveraged in an enhanced native chemical ligation strategy for the synthesis of challenging proteins nih.gov. While this application does not directly involve this compound, it underscores the favorable interactions between the trifluoroacetyl moiety and peptide backbones.

Table 2: Application of the Trifluoroacetamide (Tfac) Group in Peptide Synthesis

| Application | Method | Key Features |

|---|---|---|

| N-Terminal Protection in SPPS | Use of Tfac group to protect the N-terminus of amino acids. | Stable during peptide coupling; removable with sodium borohydride. google.comgoogle.com |

| Site-Specific N-Methylation | Mitsunobu reaction on Tfac-protected, resin-bound peptides. | Allows for selective modification to create peptide derivatives. google.com |

Derivatives and Analogues: Systematic Research and Development

Structural Modifications of the Hexyl Chain

The n-hexyl chain of 2,2,2-Trifluoro-n-hexylacetamide offers a versatile scaffold for structural modification. Research into related amide compounds demonstrates that altering the nature of this alkyl substituent can significantly impact the molecule's properties. Modifications can include changing the chain length, introducing branching, or incorporating cyclic structures.

One common synthetic approach involves the reaction of primary amines with a trifluoroacetylating agent. By varying the amine, a diverse library of N-alkyl trifluoroacetamides can be produced. For instance, using cycloalkylamines instead of n-hexylamine leads to the formation of N-cycloalkyl trifluoroacetamides. nih.govdntb.gov.ua Research has shown the successful synthesis of N-cycloalkyl and N-cycloalkylaryl acetamides, indicating that the amide formation reaction is tolerant of these more complex, non-linear structures. nih.gov

Another modification strategy is the introduction of further functional groups onto the alkyl chain. An example can be seen in the synthesis of 2,2,2-trifluoro-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]acetamide, which is prepared from 1,6-hexanediamine. This molecule features a trifluoroacetamide (B147638) group at both ends of the hexyl chain, fundamentally altering its polarity and hydrogen bonding capabilities.

The following table summarizes representative structural modifications of the alkyl chain based on analogous amide syntheses.

| Modification Type | Precursor Example | Resulting Structure Type | Potential Impact |

|---|---|---|---|

| Chain Termination | 1,6-Hexanediamine | Bis-amide | Increased polarity, altered solubility |

| Cyclization | Cyclohexylamine | N-Cycloalkyl amide | Increased rigidity, modified binding profile |

| Aromatic Introduction | Cycloalkylarylamine | N-Cycloalkylaryl amide | Introduces aromatic interactions (e.g., π-stacking) |

Variations in the Trifluoroacetamide Moiety

The trifluoroacetamide group (-NHCOCF₃) is critical to the identity of the parent compound, largely due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. Variations of this moiety are explored to modulate properties such as acidity of the N-H proton, metabolic stability, and binding interactions.

The most direct variation is altering the degree of fluorination on the acetyl group. For example, monofluoroacetamide (FCH₂CONH₂) is a related compound where only one hydrogen is substituted by fluorine. wikipedia.orgnih.gov This single fluorine substitution results in a compound with significantly different electronic properties and biological activity compared to a trifluoromethyl group. wikipedia.orgnih.govt3db.ca

Another avenue of modification is to extend the perfluoroalkyl chain. The synthesis of N,N-dialkyl perfluoroalkanesulfonamides has been demonstrated with various perfluoroalkyl chain lengths, such as C₄F₉- and C₈F₁₇-. researchgate.net The synthetic principles are analogous for carboxamides, suggesting that reacting n-hexylamine with perfluoropentanoyl chloride or perfluorononanoyl chloride would yield N-hexyl-pentafluoropropionamide and its longer-chain analogues. These changes significantly increase the lipophilicity and surface activity of the resulting molecules.

The table below illustrates key variations of the fluoroacetamide (B1672904) group.

| Moiety Name | Chemical Formula | Key Feature | Reference Compound(s) |

|---|---|---|---|

| Monofluoroacetyl | -COCHF₂ | Single fluorine substitution | Fluoroacetamide wikipedia.orgnih.gov |

| Trifluoroacetyl | -COCF₃ | High electron-withdrawing character | 2,2,2-Trifluoroacetamide |

| Pentafluoropropionyl | -COC₂F₅ | Increased perfluoroalkyl chain length | Analogues from perfluoroalkanesulfonamides researchgate.net |

| Heptafluorobutyryl | -COC₃F₇ | Further increased lipophilicity | Analogues from perfluoroalkanesulfonamides researchgate.net |

Synthesis and Reactivity of Related Trifluoroacetamides

The synthesis of N-substituted trifluoroacetamides is typically straightforward, often involving the acylation of a primary or secondary amine with a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl chloride. These reactions are generally high-yielding and tolerant of a wide range of functional groups.

More advanced, one-pot methods have also been developed for the synthesis of fluorinated amides. acs.orgnih.gov One such method involves the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, which proceeds through a labile N-perfluoroalkylated hydroxylamine (B1172632) intermediate. acs.orgnih.govacs.org This intermediate can then be converted to the corresponding amide, demonstrating a versatile route to novel fluorinated compounds. acs.orgnih.gov

The reactivity of the trifluoroacetamide group is dominated by its use as a protecting group in organic synthesis, particularly for amines. The trifluoroacetyl group is stable to many reaction conditions but can be readily cleaved under basic conditions, such as with sodium borohydride (B1222165) or aqueous ammonia, to regenerate the free amine. This utility makes it a valuable tool in multi-step syntheses, including solid-phase peptide synthesis. mdpi.com

The table below summarizes common synthetic routes.

| Reaction Type | Starting Materials | Reagents | Product Type |

|---|---|---|---|

| N-Acylation | Primary/Secondary Amine | Trifluoroacetic Anhydride (TFAA) | N-Alkyl Trifluoroacetamide |

| N-Perfluoroalkylation–Defluorination | Nitrosoarene | Perfluoroalkanesulfinate, Zn/HCl | N-Aryl Perfluoroalkyl Amide acs.orgnih.gov |

| Sulfonamide Formation | Primary/Secondary Amine | Perfluoroalkanesulfonyl Fluoride (B91410) | N-Alkyl Perfluoroalkanesulfonamide nih.gov |

Exploration of Biologically Inspired Fluorinated Amide Derivatives

The introduction of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net Fluorinated amides, in particular, are important motifs in many pharmaceuticals and agrochemicals. acs.orgnih.gov

Simpler analogues, such as monofluoroacetamide, have been investigated and used as a rodenticide due to its action as a metabolic poison that disrupts the citric acid cycle. wikipedia.orgnih.govt3db.ca This highlights that even minimal fluorination can impart potent biological activity.

More complex, biologically inspired derivatives are continually being developed. For instance, research into novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H- researchgate.netacs.orgnih.govtriazino[2,3-c]quinazoline-6-yl)thio]acetamides has identified compounds with significant in vitro anticancer activity against non-small cell lung and CNS cancer cell lines. nih.gov

Furthermore, a review of FDA-approved drugs shows the prevalence and importance of the trifluoromethyl group in complex amide-containing structures. mdpi.com Molecules like Alpelisib, a PI3K inhibitor, and Berotralstat, used for treating hereditary angioedema, feature trifluoromethyl groups appended to complex heterocyclic amide scaffolds. mdpi.com These examples underscore the value of incorporating fluorinated groups into drug candidates to achieve desired therapeutic profiles. The introduction of fluorinated amino acids into peptides is another area of active research, used to modulate the structure and activity of these biomolecules. researchgate.net

| Compound/Class | Structure Type | Noted Biological Activity |

|---|---|---|

| Fluoroacetamide | Simple monofluoro-amide | Rodenticide, metabolic poison wikipedia.orgt3db.ca |

| Quinazoline Acetamides | Complex N-cycloalkyl acetamide (B32628) | Anticancer, antibacterial nih.gov |

| Alpelisib | Trifluoromethyl-pyridine carboxamide | PI3K inhibitor for cancer therapy mdpi.com |

| Berotralstat | Trifluoromethyl-pyrazole carboxamide | Plasma kallikrein inhibitor for HAE mdpi.com |

Future Research Directions and Emerging Paradigms

Development of More Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility is steering research towards greener synthetic methods for amide bond formation. bohrium.comnumberanalytics.com Traditional approaches often rely on stoichiometric activating agents, leading to significant waste. ucl.ac.uk Future research will likely focus on catalytic methods that minimize waste and utilize more environmentally benign reagents and solvents. bohrium.comnumberanalytics.com

Key areas of development include:

Catalytic Direct Amidation: Exploring novel catalysts, including those based on earth-abundant metals, for the direct condensation of carboxylic acids and amines is a primary goal. bohrium.com Boric acid has already shown promise as a simple and effective catalyst for amide synthesis under solvent-free conditions. researchgate.netsemanticscholar.org

Biocatalysis: The use of enzymes, such as lipases and amidases, offers a highly selective and sustainable route to amides under mild conditions. numberanalytics.comucl.ac.uk Further exploration of biocatalytic methods for the synthesis of trifluoroacetamides could provide significant advantages in terms of efficiency and environmental impact.

Alternative Reagents and Solvents: The replacement of hazardous reagents like thionyl chloride and oxalyl chloride, and solvents such as DMF and CH2Cl2, with greener alternatives is a critical aspect of sustainable synthesis. ucl.ac.uksemanticscholar.org Research into solvent-free reaction conditions is also a promising avenue. researchgate.netsemanticscholar.org The use of trifluoroacetic acid (TFA) in peptide synthesis is also under scrutiny due to its environmental persistence, prompting calls for greener alternatives. opnme.comopnme.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, is revolutionizing chemical manufacturing by offering enhanced control over reaction parameters, improved safety, and easier scalability. nih.govresearchgate.net The integration of flow chemistry with the synthesis of trifluoroacetamides presents a significant opportunity for process optimization.

Future directions in this area include:

Multi-step Continuous Flow Systems: Developing telescoped or multi-step flow processes where sequential reactions are performed in a continuous manner without isolating intermediates can dramatically improve efficiency. acs.orgrsc.org This approach has been successfully applied to the synthesis of various amides and could be adapted for 2,2,2-Trifluoro-n-hexylacetamide. researchgate.netacs.orgrsc.org

Automated Reaction Optimization: Combining flow reactors with automated systems for reaction monitoring and optimization can accelerate the discovery of ideal reaction conditions. This high-throughput approach can rapidly screen various catalysts, solvents, and temperature profiles.

Advancements in Directed C-H Functionalization of Aliphatic Systems

The direct functionalization of otherwise unreactive C-H bonds is a powerful strategy for streamlining synthetic routes. acs.org For a molecule like this compound, with its aliphatic hexyl chain, the ability to selectively functionalize specific C-H bonds would open up a vast chemical space for derivatization.

Key research areas are:

Development of Novel Directing Groups: The trifluoroacetamide (B147638) group itself can act as a directing group, guiding a metal catalyst to specific C-H bonds. Research into the directing ability of the trifluoroacetamide moiety and the development of new, more effective directing groups will be crucial.

Expansion of Catalytic Systems: While palladium has been a workhorse in C-H activation, there is growing interest in using more abundant and less expensive first-row transition metals like nickel. mdpi.comresearchgate.net Exploring a wider range of metal catalysts for the C-H functionalization of aliphatic trifluoroacetamides is a key future direction. researchgate.net

Stereoselective Functionalization: Achieving control over the stereochemistry of C-H functionalization is a significant challenge. Future research will focus on developing catalytic systems that can introduce new functional groups with high stereoselectivity. rsc.org

Machine Learning and AI in Predicting Reactivity and Designing Novel Trifluoroacetamides

The application of AI and ML to trifluoroacetamides could lead to:

Predictive Reaction Modeling: AI models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and potential side products. rjptonline.orgyoutube.com This can save significant time and resources in the laboratory by prioritizing promising synthetic routes. chemcopilot.com

De Novo Molecular Design: AI algorithms can be used to design novel trifluoroacetamide derivatives with specific desired properties. By learning the structure-property relationships from existing data, these models can generate new molecular structures that are likely to exhibit enhanced biological activity or material properties. technologynetworks.com

Interpretable AI for Mechanistic Understanding: The development of "interpretable" AI models can provide chemists with insights into the underlying factors that govern chemical reactivity, moving beyond simple prediction to a deeper understanding of reaction mechanisms. scitechdaily.com

Multicomponent Reactions Incorporating Trifluoroacetamide Fragments

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. mdpi.comtcichemicals.com Incorporating trifluoroacetamide-containing building blocks into MCRs would provide a rapid and versatile method for generating libraries of complex fluorinated molecules.

Future research in this area could involve:

Design of Novel MCRs: Developing new MCRs that specifically incorporate trifluoroacetamide fragments as one of the components. This could involve leveraging the unique reactivity of the trifluoroacetamide group to drive the reaction.

Ugi and Passerini Reactions: Exploring the use of trifluoroacetic acid or other trifluoroacetylated precursors in well-established MCRs like the Ugi and Passerini reactions could lead to the synthesis of novel α-acyloxy and α-acylamino carboxamides. baranlab.orgwikipedia.orgresearchgate.netorganic-chemistry.org

Library Synthesis for Drug Discovery: Utilizing MCRs to generate large and diverse libraries of trifluoroacetamide-containing compounds for high-throughput screening in drug discovery programs. mdpi.comnih.gov

Exploration of Trifluoroacetamides in Catalysis and Materials Science Beyond Current Scope

While the primary focus on trifluoroacetamides has been in areas like pharmaceuticals and agrochemicals, their unique properties suggest potential applications in catalysis and materials science. nih.gov

Future research could explore:

Trifluoroacetamides as Ligands in Catalysis: The electron-withdrawing nature of the trifluoroacetyl group could be harnessed to create novel ligands for transition metal catalysis. These ligands could modulate the electronic properties of the metal center, leading to new catalytic activities and selectivities.

Fluorinated Polymers: Trifluoroacetamides could serve as monomers or building blocks for the synthesis of novel fluorinated polymers. ethz.chumn.edu These materials could exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a range of advanced applications. nih.gov

Smart Materials: The incorporation of trifluoroacetamide moieties into polymers could lead to the development of "smart" materials that respond to external stimuli, finding applications in areas like drug delivery and sensors. nih.gov

Q & A

Q. What in vitro assays are appropriate for preliminary toxicity screening of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.